1-Fluoro-3-methoxy-5-(trifluoromethoxy)benzene
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Overview
Description
1-Fluoro-3-methoxy-5-(trifluoromethoxy)benzene is an organic compound characterized by the presence of fluorine, methoxy, and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Fluoro-3-methoxy-5-(trifluoromethoxy)benzene typically involves the following steps:
Chemical Reactions Analysis
1-Fluoro-3-methoxy-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine or methoxy groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include strong bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Fluoro-3-methoxy-5-(trifluoromethoxy)benzene has several scientific research applications:
Mechanism of Action
The mechanism by which 1-Fluoro-3-methoxy-5-(trifluoromethoxy)benzene exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, often through hydrogen bonding and hydrophobic interactions.
Pathways Involved: It can modulate various biochemical pathways, including those involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
1-Fluoro-3-methoxy-5-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Fluoro-3-methoxybenzene: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
1-Fluoro-3-(trifluoromethoxy)benzene: Lacks the methoxy group, leading to variations in its applications and interactions.
Trifluoromethoxybenzene: Lacks both the fluoro and methoxy groups, making it less versatile in certain applications.
Properties
Molecular Formula |
C8H6F4O2 |
---|---|
Molecular Weight |
210.13 g/mol |
IUPAC Name |
1-fluoro-3-methoxy-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H6F4O2/c1-13-6-2-5(9)3-7(4-6)14-8(10,11)12/h2-4H,1H3 |
InChI Key |
WXLYVYOZZRFORW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)F)OC(F)(F)F |
Origin of Product |
United States |
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